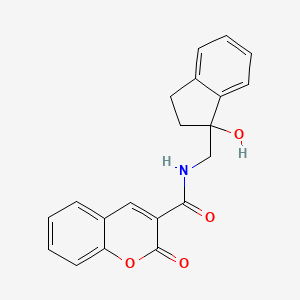

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

This compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, characterized by a coumarin core (2-oxo-2H-chromene) substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl moiety, introducing a bicyclic indene scaffold with a hydroxyl group.

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-18(15-11-14-6-2-4-8-17(14)25-19(15)23)21-12-20(24)10-9-13-5-1-3-7-16(13)20/h1-8,11,24H,9-10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRINEGKLKQMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4OC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the indene derivative, 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone . This intermediate is then reacted with various reagents to introduce the chromene carboxamide moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group on the indene moiety, potentially leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of chromene compounds have shown selective toxicity towards human cancer cells while sparing normal cells. A study demonstrated that modifications to the chromene structure could enhance its anticancer activity, with IC50 values reported in the low micromolar range for certain derivatives.

Case Study: Cytotoxicity Assessment

In vitro studies on N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide revealed promising results against several cancer cell lines, indicating a potential for development into anticancer agents. The mechanism of action may involve apoptosis induction and interference with cellular metabolic pathways.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of functional groups within the molecule enhances its ability to interact with microbial targets, leading to effective inhibition of bacterial growth.

Table 1: Summary of Antimicrobial Activities

Case Study: Antimicrobial Efficacy

A comparative analysis of related compounds highlighted the structural features that contribute to enhanced antimicrobial properties. Modifications in the side chains were found to significantly improve efficacy against gram-positive bacteria.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. The potential inhibition of acetylcholinesterase is particularly noteworthy due to its implications in neurodegenerative diseases.

Table 2: Enzyme Inhibition Potential

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Potential inhibitor |

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various structural modifications. These modifications can lead to enhanced biological activity and selectivity.

Synthesis Overview

The synthetic route generally includes:

- Formation of the indene moiety.

- Introduction of functional groups via nucleophilic substitution.

- Final amide formation under controlled conditions.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, altering optical properties or binding affinities. The hydroxyl group in the target compound may act as a hydrogen bond donor, improving target engagement.

- Steric Effects : Bulky substituents (e.g., benzylpiperidinylmethyl in ) improve selectivity but may reduce solubility. The dihydroindenyl group in the target compound balances moderate bulk with partial planarity.

- Biological Relevance : Compounds with heterocyclic amines (e.g., piperidine in ) show enzyme inhibitory activity, suggesting the target’s indene scaffold could mimic such interactions.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of an indene moiety and a chromene structure, contributing to its diverse chemical properties. The presence of the hydroxyl group and the carboxamide functional group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of chromene compounds exhibit promising antiviral properties. For instance, studies on structurally similar coumarin derivatives have shown significant activity against HIV-1 integrase (IN), with IC50 values in the nanomolar range. These findings suggest that this compound may also possess antiviral activity through similar mechanisms of action involving enzyme inhibition .

Antimicrobial Properties

Coumarin derivatives, including those related to our compound of interest, have been evaluated for their antimicrobial activity. In vitro studies have demonstrated that certain coumarins exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications on the coumarin skeleton can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer properties of chromene derivatives are well-documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, some coumarin analogues have demonstrated low micromolar activity against breast cancer cells by inducing apoptosis through interaction with specific molecular targets such as DNA gyrase .

The biological activity of this compound may involve several mechanisms:

Inhibition of Enzymatic Activity: Similar compounds have been observed to inhibit key enzymes involved in viral replication and cancer cell proliferation. For instance, they may bind to the active sites of integrases or other enzymes critical for cellular processes.

Interaction with Cellular Pathways: The compound may modulate pathways associated with inflammation and cell survival, potentially leading to reduced tumor growth or enhanced antiviral responses.

Case Studies and Research Findings

A number of studies have focused on the biological activities of chromene derivatives:

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent System | THF/DMF (1:1) | 15% | |

| Catalyst | PTSA (5 mol%) | 20% | |

| Purification Method | Ethanol/Water Recrystallization | Purity >95% |

What computational strategies can predict optimal reaction pathways for synthesizing this compound?

Advanced Research Focus : Reaction design via computational modeling.

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy barriers for key steps (e.g., lactonization, hydroxymethylation). Identify transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Machine Learning (ML) : Train ML models on reaction databases (e.g., PubChem) to predict solvent-catalyst combinations. Prioritize solvents with high dielectric constants (ε > 15) to stabilize polar intermediates .

- Hybrid QM/MM Models : Combine quantum mechanics/molecular mechanics to simulate solvent effects on regioselectivity during indene functionalization .

How should researchers resolve contradictions between in vitro activity and solubility data for this compound?

Advanced Research Focus : Data reconciliation in pharmacokinetic studies.

Methodological Answer :

- Solubility-Enhancing Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the indene’s hydroxymethyl position while preserving the coumarin pharmacophore .

- Ternary Phase Diagrams : Use shake-flask methods with surfactants (e.g., Tween-80) or cyclodextrins to identify co-solvents that enhance solubility without reducing bioactivity .

- Molecular Dynamics (MD) : Simulate compound-lipid bilayer interactions to assess passive permeability and correlate with experimental Caco-2 cell assays .

What spectroscopic techniques are critical for characterizing this compound’s structure?

Basic Research Focus : Structural validation.

Methodological Answer :

- NMR Analysis : Assign peaks via ¹H/¹³C NMR (DMSO-d₆, 400 MHz):

- FT-IR : Confirm lactone (C=O stretch at 1720 cm⁻¹) and amide (N-H bend at 1550 cm⁻¹) functionalities .

- X-ray Crystallography : Resolve stereochemistry of the indene-hydroxymethyl group using single-crystal diffraction (Mo-Kα radiation) .

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | NMR Shift (δ) | IR Stretch (cm⁻¹) |

|---|---|---|

| Coumarin C=O | 160-165 ppm (¹³C) | 1720 |

| Indene -OH | 5.2-5.5 ppm (¹H) | 3400 (broad) |

What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Focus : Process engineering.

Methodological Answer :

- Continuous Flow Reactors : Use microfluidic systems to control residence time (2-5 min) and reduce side reactions during Pechmann condensation .

- CSTR Optimization : Maintain pH 7-8 with NaOH in a continuous stirred-tank reactor (CSTR) to stabilize intermediates during hydroxymethylation .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

How can researchers design crystallization protocols to improve polymorph control?

Advanced Research Focus : Solid-state chemistry.

Methodological Answer :

- Solvent Screening : Test anti-solvents (e.g., n-heptane, MTBE) via high-throughput screening to identify conditions favoring Form I (thermodynamically stable) .

- Seeding Strategies : Introduce pre-characterized seeds during cooling crystallization (0.5°C/min) to direct nucleation toward the desired polymorph .

- Hot-Stage Microscopy : Monitor crystal growth dynamics under polarized light to detect undesired hydrate formation .

What in silico methods predict the compound’s toxicity profile?

Advanced Research Focus : Computational toxicology.

Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to assess hepatotoxicity (CYP3A4 inhibition) and mutagenicity (Ames test predictions) .

- Molecular Docking : Simulate binding to hERG channels (PDB ID: 5VA1) to evaluate cardiac liability .

- QSAR Models : Train on coumarin derivatives to correlate structural motifs (e.g., indene substitution) with mitochondrial toxicity .

How can AI-driven simulations optimize reaction conditions for novel derivatives?

Advanced Research Focus : AI-aided synthesis planning.

Methodological Answer :

- Generative Models : Use reinforcement learning (e.g., ChemBERTa) to propose derivatives with enhanced solubility and bioactivity .

- Bayesian Optimization : Iteratively refine temperature, catalyst loading, and solvent ratios to maximize yield in multi-step reactions .

- Automated Lab Platforms : Integrate robotic liquid handlers with AI feedback loops for closed-loop optimization of reaction parameters .

What strategies validate the compound’s mechanism of action in anti-inflammatory assays?

Basic Research Focus : Biological activity analysis.

Methodological Answer :

- NF-κB Inhibition Assays : Quantify IL-6 suppression in LPS-stimulated RAW 264.7 macrophages (IC₅₀ determination via ELISA) .

- Molecular Dynamics : Simulate binding to COX-2 (PDB ID: 5KIR) to rationalize selectivity over COX-1 .

- SAR Studies : Synthesize analogs with modified indene substituents to map pharmacophore requirements for TNF-α inhibition .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Focus : Data-driven hypothesis refinement.

Methodological Answer :

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with divergent activity to refine force field parameters .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify confounding factors (e.g., assay pH, cell line variability) .

- Error Analysis : Quantify uncertainty in DFT-predicted binding affinities using Monte Carlo sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.